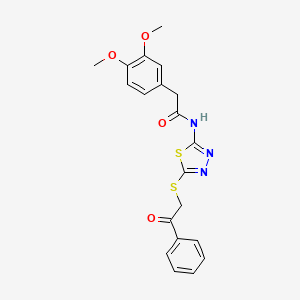

2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-26-16-9-8-13(10-17(16)27-2)11-18(25)21-19-22-23-20(29-19)28-12-15(24)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMGGOVTQSQZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group or the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Dimethoxyphenyl halides, acetic anhydride, acetyl chloride, basic or acidic catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

Medicine: Research has indicated that the compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide ()

- Structural Differences: Replaces the dimethoxyphenyl group with a phenylpropanamide and substitutes the phenyl group in the 2-oxoethyl moiety with p-tolylamino.

- The absence of methoxy groups reduces lipophilicity (LogP ~3.1 vs. estimated ~3.5 for the target compound).

- Activity : Demonstrated in kinase inhibition assays, though specific data for the target compound is unavailable .

N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide ()

- Structural Differences : Features a thiadiazinan ring instead of the dimethoxyphenyl-acetamide.

- Functional Impact : The thiadiazinan adds rigidity and sulfur content, which may enhance metal-binding capabilities. The methylbenzylthio group offers moderate hydrophobicity.

- Activity : Antimicrobial activity reported (MIC: 4–16 µg/mL against S. aureus), suggesting thiadiazole-thioether derivatives broadly target bacterial membranes .

Analogues with Modified Substituents

N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide ()

- Structural Differences: Substitutes dimethoxyphenyl with chlorophenyl and introduces a nitroanilino group.

- Functional Impact : Electron-withdrawing nitro and chloro groups increase electrophilicity, enhancing interactions with enzymatic active sites (e.g., Akt inhibition at 92.36% for compound 3).

- Activity : Potent apoptosis induction in glioma cells (IC₅₀: ~10 µM) via Akt pathway suppression .

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide ()

- Structural Differences: Replaces dimethoxyphenyl with a triazinoquinazoline moiety.

- Functional Impact: The extended aromatic system improves π-π stacking but increases molecular weight (~520 vs.

- Activity: Anticancer activity noted in lung adenocarcinoma models (IC₅₀: 15 µM) .

Physicochemical and Pharmacokinetic Comparison

- Key Insights: The target compound’s dimethoxyphenyl group balances lipophilicity and solubility (PSA ~110 Ų), favoring membrane permeability. Nitro/chloro-substituted analogs exhibit higher target affinity but may face toxicity challenges. Bulky substituents (e.g., triazinoquinazoline) reduce bioavailability despite potent activity.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS. Its structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the thioether substituent enhances its pharmacological profile.

Structural Representation

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies indicate that derivatives of thiadiazole exhibit significant anticancer activity. The compound demonstrated potent cytotoxic effects against various cancer cell lines. For instance, SAR studies revealed that modifications at the para position with electron-donating groups such as -OCH enhance anticancer potential against MCF-7 breast cancer cells .

Case Study:

In a study evaluating several thiadiazole derivatives, it was found that compounds similar to our target compound exhibited GI50 values in the low micromolar range against multiple cancer cell lines, suggesting a promising therapeutic index for further development .

Antimicrobial Activity

The compound also shows notable antimicrobial properties. Electron-withdrawing groups (e.g., Cl or Br) at the para position have been linked to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Table: Antimicrobial Activity Comparison

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Fungal Activity |

|---|---|---|---|

| Compound A | Moderate | Weak | Strong |

| Compound B | Strong | Moderate | Moderate |

| This compound | Strong | Strong | Moderate |

Antioxidant Activity

The antioxidant potential of the compound is also significant. The presence of methoxy groups has been correlated with enhanced radical scavenging activity. This is crucial for protecting cells from oxidative stress-induced damage .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that:

- Electron-donating groups at specific positions enhance anticancer and antioxidant activities.

- Electron-withdrawing groups improve antimicrobial efficacy.

This understanding provides a framework for designing new derivatives with optimized biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.